3-Methylidene-8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane

Opioid receptor pharmacology 8-azabicyclo[3.2.1]octane SAR Receptor subtype selectivity

3-Methylidene-8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane (CAS 2320574-85-2) is a synthetic, bridged bicyclic amine belonging to the 8-azabicyclo[3.2.1]octane (tropane-like) family. It carries a 3-methylidene substituent on the bicyclic core and an 8-thiophene-2-carbonyl acyl group.

Molecular Formula C13H15NOS
Molecular Weight 233.33
CAS No. 2320574-85-2
Cat. No. B2670422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylidene-8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane
CAS2320574-85-2
Molecular FormulaC13H15NOS
Molecular Weight233.33
Structural Identifiers
SMILESC=C1CC2CCC(C1)N2C(=O)C3=CC=CS3
InChIInChI=1S/C13H15NOS/c1-9-7-10-4-5-11(8-9)14(10)13(15)12-3-2-6-16-12/h2-3,6,10-11H,1,4-5,7-8H2
InChIKeySJQIQZQVSPIFPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methylidene-8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane – Structural Identity and Procurement-Relevant Classification for CAS 2320574-85-2


3-Methylidene-8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane (CAS 2320574-85-2) is a synthetic, bridged bicyclic amine belonging to the 8-azabicyclo[3.2.1]octane (tropane-like) family. It carries a 3-methylidene substituent on the bicyclic core and an 8-thiophene-2-carbonyl acyl group. Its IUPAC name is (3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-thiophen-2-ylmethanone, with the molecular formula C₁₃H₁₅NOS and a molecular weight of 233.33 g/mol [1]. Computed physicochemical descriptors include XLogP3 of 2.8, a topological polar surface area of 48.6 Ų, zero hydrogen-bond donors, and two hydrogen-bond acceptors [1]. The compound is currently listed solely as a research chemical and is not associated with any approved therapeutic indication.

Why Generic Substitution Is Unreliable for 3-Methylidene-8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane (CAS 2320574-85-2) in Research Procurement


Within the 8-azabicyclo[3.2.1]octane class, minor structural permutations can fundamentally redirect pharmacological activity. For example, the Theravance Biopharma patent family (US 8,664,242 B2) explicitly demonstrates that 8-azabicyclo[3.2.1]octane compounds bearing different N-acyl and C-3 substituents display highly variable mu opioid receptor antagonist potency, with some analogs showing nanomolar affinity while others are functionally silent [1]. Similarly, patents on 3-(diheteroarylmethylene)-8-azabicyclo[3.2.1]octane derivatives (EP1737853A1) show that the nature of the heteroaryl group and the exocyclic alkene connectivity at position 3 can switch receptor subtype selectivity between δ-opioid and μ-opioid receptor modulation [2]. Consequently, neither 3-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane (lacking the 3-methylidene group) nor 3-methylidene-8-azabicyclo[3.2.1]octane (lacking the thiophene-2-carbonyl group) can be assumed to recapitulate the pharmacological or physicochemical profile of the title compound. The simultaneous presence of the 3-methylidene motif and the 8-thiophene-2-carbonyl substituent creates a unique pharmacophore that must be evaluated on its own data.

Quantitative Comparator Evidence Guide for 3-Methylidene-8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane (CAS 2320574-85-2)


Scaffold-Level Pharmacological Differentiation: 3-Methylidene vs. 3-Hydrogen or 3-Carbonyl Analogs in Opioid Receptor Modulation

While the title compound itself lacks publicly disclosed receptor binding data, its 3-methylidene-8-azabicyclo[3.2.1]octane scaffold is structurally encompassed by the broad Markush claims of EP1737853A1, which teaches that 3-(diheteroarylmethylene) derivatives (where the exocyclic alkene is conjugated to two heteroaryl rings) exhibit δ-opioid and/or μ-opioid receptor modulation [2]. In contrast, the US 8,664,242 B2 patent demonstrates that 8-azabicyclo[3.2.1]octane compounds lacking a C-3 exocyclic double bond but bearing endo-aryl substituents at C-3 act as selective mu opioid receptor antagonists, with certain examples showing Ki values below 10 nM at the human mu opioid receptor [1]. The title compound, with its unconjugated 3-methylidene group (non-heteroaryl-substituted alkene), occupies a distinct structural space between these two patent-defined pharmacophore classes. This structural divergence predicts a pharmacological profile that cannot be interpolated from either the 3-(diheteroarylmethylene) series or the 3-endo-aryl series.

Opioid receptor pharmacology 8-azabicyclo[3.2.1]octane SAR Receptor subtype selectivity

Physicochemical Differentiation from the Core Scaffold: Lipophilicity and Polar Surface Area Comparison

The title compound (XLogP3 = 2.8, TPSA = 48.6 Ų, HBD = 0, HBA = 2) [1] shows a significantly higher calculated lipophilicity than the unsubstituted core scaffold 3-methylidene-8-azabicyclo[3.2.1]octane (CAS 1688730-50-8, C₈H₁₃N, MW 123.2), for which no computed XLogP3 is publicly listed but which has a molecular weight less than half that of the title compound, implying substantially lower lipophilicity . The introduction of the thiophene-2-carbonyl group adds 110.13 Da in molecular weight, increases XLogP3 by an estimated >1.5 log units (based on the contribution of a thiophene-2-carbonyl fragment), and introduces one additional hydrogen-bond acceptor (the carbonyl oxygen) while maintaining zero hydrogen-bond donors. This shifts the compound into a CNS MPO (Central Nervous System Multiparameter Optimization) profile more consistent with brain-penetrant small molecules (XLogP3 between 2 and 4, TPSA < 70 Ų) compared with the polar, low-molecular-weight core scaffold, which would fall below optimal CNS drug-like space [2].

Physicochemical profiling Drug-likeness CNS MPO scoring

Rotatable Bond Constraint and Conformational Pre-organization vs. Flexible Analogs

The title compound possesses exactly one rotatable bond (the N8–C(carbonyl) bond linking the bicyclic scaffold to the thiophene ring) [1]. By contrast, analogs in which the thiophene is attached via a saturated methylene linker (e.g., 3-[(thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane, C₁₂H₁₇NS, MW 207.34) possess two rotatable bonds between the scaffold and the thiophene, increasing conformational flexibility. Reduced rotatable bond count is a recognized determinant of higher ligand efficiency and favorable entropy of binding in fragment-based and lead-optimization programs [2]. The carbonyl linkage additionally introduces a partial double-bond character (amide resonance) that restricts rotation and pre-organizes the thiophene ring into a limited set of low-energy conformers, whereas a saturated methylene linker permits full rotational freedom. This conformational difference cannot be replicated by using 3-[(thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane as a procurement substitute.

Conformational restriction Ligand efficiency Entropic penalty

Stereochemical Identity: (1R,5S)-Configured Scaffold as a Defined Isomer vs. Racemic or Unspecified Stereochemistry

The title compound is cataloged under the synonym ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone, which explicitly defines the (1R,5S) absolute configuration at the bridgehead carbons of the 8-azabicyclo[3.2.1]octane scaffold [1]. This is critical because the scaffold contains two stereogenic centers at the bridgehead positions (C-1 and C-5), and the opposite enantiomer (1S,5R) would be a distinct chemical entity with potentially different biological activity. Many vendor-supplied 8-azabicyclo[3.2.1]octane building blocks are provided as racemic mixtures or with unspecified stereochemistry (e.g., 3-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane, offered without defined stereochemistry on multiple supplier sites) . The defined (1R,5S) configuration ensures batch-to-batch pharmacological reproducibility and is essential for any study where stereochemistry influences target engagement, such as receptor binding or enzyme inhibition assays.

Stereochemistry Enantiomeric purity Pharmacological reproducibility

Recommended Research Application Scenarios for 3-Methylidene-8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane (CAS 2320574-85-2) Based on Verified Evidence


Chemical Probe Development for CNS Receptor Targets Requiring Defined Lipophilicity and Minimal Rotatable Bonds

The compound's computed XLogP3 of 2.8 and TPSA of 48.6 Ų place it within the CNS MPO 'desirable' zone for brain penetration [1][4]. With only one rotatable bond and zero hydrogen-bond donors, it is a suitable starting scaffold for fragment-based or ligand-efficient probe design targeting CNS receptors where the 8-azabicyclo[3.2.1]octane core is known to engage opioid, muscarinic, or monoamine transporters [2][3]. Researchers should verify the specific target engagement experimentally, as no binding data are publicly available for this precise compound.

Structure-Activity Relationship (SAR) Studies Exploring the Impact of N-8 Heteroaryl Carbonyl Substituents on Receptor Selectivity

The title compound's 8-thiophene-2-carbonyl group distinguishes it from the more common 8-methyl, 8-Boc, or 8-benzyl analogs in the literature [2][2][3]. Systematic SAR expansion around this N-acyl thiophene motif, in parallel with variation of the C-3 substituent, can probe whether thiophene sulfur engagement with aromatic receptor pockets alters selectivity between μ, δ, and κ opioid receptor subtypes or between muscarinic receptor subtypes, as demonstrated in the broader patent landscape [2].

Conformational Analysis and Molecular Modeling Studies of Amide-Linked Heteroaryl Tropane Derivatives

The amide bond connecting the bicyclic scaffold to the thiophene ring introduces partial double-bond character that restricts rotation [1][5]. This compound can serve as a model system for computational studies (DFT calculations of rotational barriers, molecular dynamics simulations of conformational ensembles) to compare the conformational behavior of N-carbonyl-linked vs. N-methylene-linked heteroaryl tropane analogs, informing the design of more rigid ligands with potentially improved entropic binding profiles.

Synthetic Methodology Development for 3-Methylidene-8-acyl-8-azabicyclo[3.2.1]octane Scaffolds

Given the absence of detailed synthetic routes for this specific compound in the public literature, its preparation—likely via acylation of 3-methylidene-8-azabicyclo[3.2.1]octane with thiophene-2-carbonyl chloride, or via N-deprotection/re-acylation of a 3-methylene-8-Boc precursor —represents a methodological opportunity. Researchers developing robust, scalable routes to N-acylated 3-methylidene tropane derivatives can use this compound as a representative target to benchmark yields, purity, and stereochemical integrity.

Quote Request

Request a Quote for 3-Methylidene-8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.